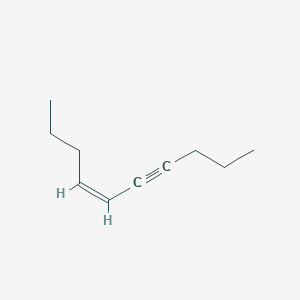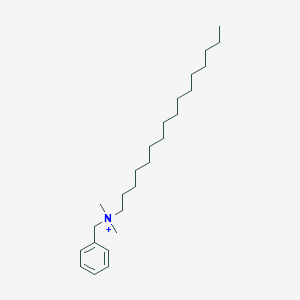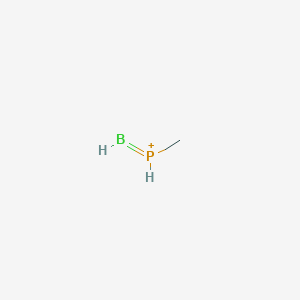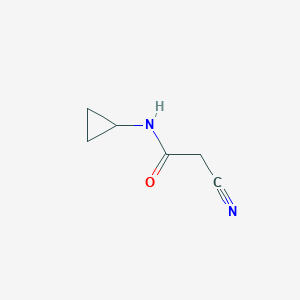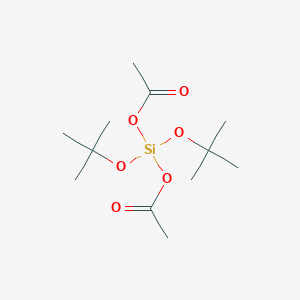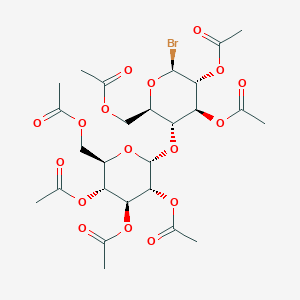
Acetobromo-alpha-maltose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetobromo-alpha-maltose is a biochemical reagent primarily used in glycobiology research. It is a derivative of maltose, a disaccharide composed of two glucose units. The compound is characterized by the presence of acetyl and bromine groups, which modify its chemical properties and make it useful for various scientific applications .
Mechanism of Action
Target of Action
Acetobromo-alpha-maltose primarily targets the enzyme β-amylase . This enzyme is responsible for the hydrolytic degradation of starch, producing maltose . β-amylase is found in some plants and a few microorganisms .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the starch degradation pathway . β-amylase plays a crucial role in this pathway by breaking down starch into maltose . By interacting with β-amylase, this compound can potentially influence the production of maltose and the overall process of starch degradation .
Action Environment
It is known that this compound is stable but may decompose upon exposure to moist air or water . It is also incompatible with strong oxidizing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of acetobromo-alpha-maltose typically involves a two-step process:
Acetylation of Maltose: Maltose is first reacted with acetyl chloride to produce acetyl maltose. This reaction is carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve optimized reaction conditions, such as temperature control and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: Acetobromo-alpha-maltose undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of various derivatives.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield free hydroxyl groups.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, amines, and other nucleophiles are commonly used in substitution reactions.
Acidic or Basic Conditions: Hydrolysis reactions typically require acidic or basic conditions to proceed efficiently.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Hydrolysis Products: Hydrolysis yields free hydroxyl groups, resulting in deacetylated maltose derivatives
Scientific Research Applications
Acetobromo-alpha-maltose has several applications in scientific research, particularly in the field of glycobiology:
Carbohydrate Chemistry: It is used to study the structure, synthesis, and biological functions of carbohydrates.
Enzymology: The compound is employed in the study of enzymes involved in glycan formation and degradation.
Protein-Glycan Interactions: Researchers use this compound to investigate how proteins recognize and interact with glycans.
Biological Systems: The compound helps elucidate the role of glycans in various biological processes, including cell signaling and immune response
Comparison with Similar Compounds
Acetylated Sugars: Compounds like acetylated glucose and acetylated lactose share similar structural features with acetobromo-alpha-maltose.
Brominated Sugars: Brominated derivatives of other sugars, such as brominated glucose, also exhibit comparable chemical properties.
Uniqueness: this compound is unique due to the combination of acetyl and bromine groups on a maltose backbone. This specific modification enhances its utility in glycobiology research, making it a valuable tool for studying carbohydrate-related processes .
Properties
IUPAC Name |
[3,4,5-triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35BrO17/c1-10(28)35-8-17-20(21(38-13(4)31)23(25(27)42-17)40-15(6)33)44-26-24(41-16(7)34)22(39-14(5)32)19(37-12(3)30)18(43-26)9-36-11(2)29/h17-26H,8-9H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFHLQWXGDPOME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35BrO17 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14257-35-3 |
Source


|
| Record name | Acetobromo-α-maltose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


